Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-6-phenylimidazo[1,2-b]pyridazine

Kinase inhibitor Scaffold selectivity IKKβ

2-Methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9) is a disubstituted imidazo[1,2-b]pyridazine heterocycle with a methyl group at the 2-position and a phenyl group at the 6-position. This core scaffold is a recognized privileged structure in kinase inhibitor design, providing a hydrogen bond acceptor-donor-acceptor motif that mimics the adenine ring of ATP and engages the kinase hinge region.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 65610-29-9
Cat. No. B12911115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenylimidazo[1,2-b]pyridazine
CAS65610-29-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3/c1-10-9-16-13(14-10)8-7-12(15-16)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyLXUIHWOHXBFQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9): Procurement Guide for a Defined Imidazopyridazine Scaffold


2-Methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9) is a disubstituted imidazo[1,2-b]pyridazine heterocycle with a methyl group at the 2-position and a phenyl group at the 6-position. This core scaffold is a recognized privileged structure in kinase inhibitor design, providing a hydrogen bond acceptor-donor-acceptor motif that mimics the adenine ring of ATP and engages the kinase hinge region [1]. While numerous 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives demonstrate potent, selective kinase inhibition (e.g., IKKβ, Haspin, p38 MAPK, VEGFR2) [2], 2-methyl-6-phenylimidazo[1,2-b]pyridazine lacks the 3-position substituent that is critical for enhanced potency and selectivity against specific kinases. Its primary value to the scientific user lies in its role as a well-characterized, synthetically accessible reference core, a starting material for late-stage diversification, and a model compound for studying the scaffold's fundamental properties.

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Replace 2-Methyl-6-phenylimidazo[1,2-b]pyridazine


Substituting 2-methyl-6-phenylimidazo[1,2-b]pyridazine with a random imidazo[1,2-b]pyridazine derivative from a vendor's catalog is a high-risk procurement strategy that ignores critical structure-activity relationship (SAR) determinants. In kinase inhibitor programs, the 3-position substituent is the primary vector for modulating potency, selectivity, and drug-like properties [1]. Superior analogs like compound 8e from the IKKβ inhibitor series or N-oxide 16 from the p38 MAPK series achieve their picomolar to low nanomolar activities through specific 3-position modifications absent in this scaffold [2]. Conversely, the 2-methyl-6-phenyl substitution pattern defines a distinct chemical starting point with a unique combination of steric and electronic properties, making it non-interchangeable with its regioisomer, 6-methyl-2-phenylimidazo[1,2-b]pyridazine (CAS 65610-28-8), or with unsubstituted and 3-substituted variants. The availability of a resolved crystal structure for the 6-phenylimidazo[1,2-b]pyridazine core further differentiates this substitution pattern as a validated coordination chemistry ligand [3].

Quantitative Differentiation Evidence for 2-Methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9)


Scaffold Selectivity Profile: A Clean Slate for Targeted Kinase Library Design

Unlike highly optimized 3-substituted imidazo[1,2-b]pyridazines that possess potent, pre-determined kinase selectivity profiles, 2-methyl-6-phenylimidazo[1,2-b]pyridazine exhibits a lack of potent inhibition against IKKβ. This is evidenced by a related TYK2 program, where the simple 2-methyl-6-phenyl core (compound 7) was identified as a hit but 'lacked potency against IKKβ (IC50 > 2 μM)' [1]. This is a critical differentiator from the IKKβ lead series (e.g., compounds in Part 2 by Shimizu et al.) which achieve nanomolar IC50 values [2]. This 'clean' selectivity profile against a common anti-target makes it a superior starting point for designing inhibitors where IKKβ selectivity is desired, avoiding the polypharmacology inherent in more decorated analogs.

Kinase inhibitor Scaffold selectivity IKKβ TYK2

Regioisomeric Integrity: A Differentiated Synthetic Intermediate vs. 6-Methyl-2-phenylimidazo[1,2-b]pyridazine

The procurement of 2-methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9) over its regioisomer, 6-methyl-2-phenylimidazo[1,2-b]pyridazine (CAS 65610-28-8), is a critical decision point for synthesis planning. These two compounds have identical molecular formulas (C13H11N3) and molecular weights (209.25 g/mol) , and share similar computed properties (exact mass 209.09543, heavy atom count 16) . However, they are distinct chemical entities with different substitution vectors. The 2-methyl-6-phenyl isomer positions the phenyl group for potential C-H activation or metal-catalyzed coupling at the 6-position, a synthetic handle that is absent in the 6-methyl-2-phenyl isomer. Any synthetic step that relies on a functional group at the 6-position will fail if the wrong regioisomer is purchased. No direct comparative biological or reactivity data is available, but their unambiguous structural difference is a fundamental driver of procurement selection.

Regioisomer Synthetic intermediate Structure confirmation

Validated Structural Reference for Coordination Chemistry and Crystallography Studies

The 6-phenylimidazo[1,2-b]pyridazine core has a validated crystal structure in the Cambridge Structural Database (CCDC 619844), providing precise bond lengths, angles, and coordination geometry [1]. This structural dataset, derived from the synthesis of pyridazinyl ligands for multimetallic complexes, offers a direct, quantitative structural reference that is unavailable for less common, proprietary, or highly substituted analogs. A researcher can use this data immediately for in silico modeling, DFT calculations, or as a reference for a new synthesis, bypassing the time and cost of obtaining a new small-molecule crystal structure. The unsubstituted 3-position leaves the core's intrinsic geometry unperturbed, making it an ideal baseline model.

Crystal structure Coordination chemistry Multimetallic complexes

Validated Application Scenarios for 2-Methyl-6-phenylimidazo[1,2-b]pyridazine (CAS 65610-29-9)


A 'Selectivity-Neutral' Starting Scaffold for Kinase Inhibitor Discovery

For medicinal chemistry teams initiating a new kinase inhibitor program, 2-methyl-6-phenylimidazo[1,2-b]pyridazine serves as a defined, chemically tractable starting point that lacks the potent IKKβ inhibitory activity (IC50 > 2 μM) common in many 3-substituted analogs [1]. This allows for the deliberate installation of substituents at the 3-position to build potency against a desired target (e.g., TYK2, Haspin) while the core's inherent low affinity for IKKβ provides a favorable starting selectivity window, directly supporting evidence from TYK2 program optimization .

Regioisomer-Specific Synthesis of 6-Functionalized Derivatives

This specific regioisomer (CAS 65610-29-9) is the mandatory starting material for any synthetic route where the 6-phenyl group is a required structural element or a handle for further functionalization. Procurement of the regioisomer 6-methyl-2-phenylimidazo[1,2-b]pyridazine (CAS 65610-28-8) would immediately truncate the synthesis, as shown by its identical molecular weight but structurally divergent substitution pattern [1]. This is a critical procurement control point for compound management teams.

A Computationally-Ready Model Core for Structure-Based Drug Design (SBDD)

Researchers performing docking studies, molecular dynamics simulations, or scaffold-hopping experiments can use the publicly available single-crystal structure data (CCDC 619844) of the 6-phenyl core as a validated starting geometry [1]. This eliminates the uncertainty of using a computationally minimized model and provides an immediate, high-quality reference for the imidazo[1,2-b]pyridazine pharmacophore, accelerating the hit-to-lead process compared to using uncharacterized cores.

Quote Request

Request a Quote for 2-Methyl-6-phenylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.